

Abcb1-IN-4 experimental protocol for enzyme inhibition assay

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Compound of Interest		
Compound Name:	Abcb1-IN-4	
Cat. No.:	B15575000	Get Quote

Application Note: Abcb1-IN-4

Introduction

ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial membrane transporter. It functions as an ATP-dependent efflux pump, actively removing a wide variety of substrates from cells.[1] This process is vital in maintaining cellular homeostasis by protecting cells from toxic substances. However, the overexpression of ABCB1 in cancer cells is a significant mechanism of multidrug resistance (MDR), which limits the effectiveness of chemotherapy.[1][2] Therefore, the inhibition of ABCB1 is a key strategy to overcome MDR in cancer treatment. This document provides a detailed protocol for an enzyme inhibition assay for "Abcb1-IN-4," a potent and selective inhibitor of ABCB1, using a vanadate-sensitive ATPase assay.

Mechanism of Action

ABCB1 utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane.[1] The ATPase activity of ABCB1 is stimulated by the presence of its substrates. The enzyme inhibition assay for **Abcb1-IN-4** is based on measuring the reduction in the ATPase activity of ABCB1 in the presence of the inhibitor. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A decrease in Pi production in the presence of **Abcb1-IN-4** indicates its inhibitory effect on the transporter's function. The vanadate-sensitive ATPase activity is specifically measured to distinguish ABCB1 activity from other ATPases, as vanadate is a known inhibitor of P-type ATPases like ABCB1.



Quantitative Data

The inhibitory potency of **Abcb1-IN-4** was determined by measuring its half-maximal inhibitory concentration (IC50) against the verapamil-stimulated ATPase activity of human ABCB1. The results are summarized in the table below, alongside data for well-characterized ABCB1 inhibitors for comparison.

Compound	IC50 (μM)	Assay Type	Transporter Source
Abcb1-IN-4	0.085	ATPase Inhibition	Human ABCB1
Verapamil	4.5	ATPase Inhibition	Human ABCB1
Tariquidar	0.022	ATPase Inhibition	Human ABCB1
Zosuquidar	0.035	ATPase Inhibition	Human ABCB1

Experimental Protocol: Abcb1-IN-4 Enzyme Inhibition Assay

This protocol details the procedure for determining the IC50 value of **Abcb1-IN-4** by measuring its ability to inhibit the ATPase activity of human ABCB1 expressed in Sf9 cell membranes.

Materials and Reagents

- Human ABCB1-expressing Sf9 cell membranes
- Abcb1-IN-4
- Verapamil (as a reference inhibitor and stimulator)
- ATP disodium salt
- Magnesium chloride (MgCl2)
- Sodium orthovanadate (Na3VO4)
- Tris-HCl



- Dithiothreitol (DTT)
- Phosphate standard solution
- Reagents for colorimetric phosphate detection (e.g., Molybdate-based reagent)
- 96-well microtiter plates
- Incubator set at 37°C
- Microplate reader

Procedure

- Preparation of Reagents:
 - Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM DTT, and 1 mM EGTA.
 - ABCB1 Membrane Suspension: Thaw the ABCB1-expressing Sf9 cell membranes on ice and dilute them in the assay buffer to a final concentration of 1 mg/mL.
 - Test Compound (Abcb1-IN-4) Dilutions: Prepare a serial dilution of Abcb1-IN-4 in the assay buffer to achieve a range of final concentrations (e.g., 0.001 μM to 10 μM).
 - Verapamil Solution: Prepare a stock solution of verapamil in the assay buffer. This will be used as a stimulator of ATPase activity.
 - ATP Solution: Prepare a 100 mM stock solution of ATP in water and adjust the pH to 7.0.
 - Sodium Orthovanadate Solution: Prepare a 10 mM stock solution of sodium orthovanadate in water.
- ATPase Inhibition Assay:
 - The assay is performed in a 96-well plate with each condition tested in triplicate.



- Total ATPase Activity: To each well, add 20 μL of ABCB1 membrane suspension, 10 μL of the appropriate **Abcb1-IN-4** dilution (or buffer for control), and 10 μL of verapamil solution (to stimulate activity).
- \circ Basal ATPase Activity: In separate wells, add 20 μ L of ABCB1 membrane suspension and 20 μ L of assay buffer (without verapamil or inhibitor).
- \circ Vanadate-Inhibited Control: To determine the non-ABCB1 specific ATPase activity, add 20 μ L of ABCB1 membrane suspension, 10 μ L of buffer, 10 μ L of verapamil, and 5 μ L of sodium orthovanadate solution.
- Pre-incubate the plate at 37°C for 10 minutes.
- \circ Initiate the reaction by adding 10 μ L of 5 mM Mg-ATP to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 μL of 5% SDS solution.

Phosphate Detection:

- Add 150 μL of the colorimetric phosphate detection reagent to each well.
- Incubate at room temperature for 20-30 minutes to allow color development.
- Measure the absorbance at a wavelength of 800 nm using a microplate reader.

Data Analysis:

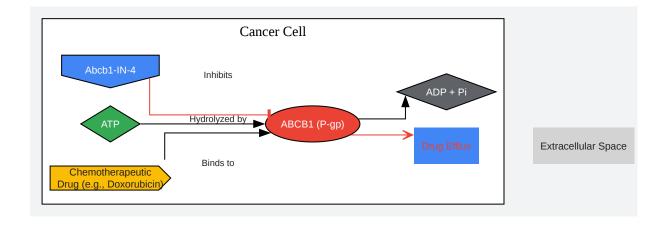
- Generate a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate (Pi) released in each well.
- Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total ATPase activity.
- Plot the percentage of inhibition of the verapamil-stimulated ATPase activity against the logarithm of the Abcb1-IN-4 concentration.



 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

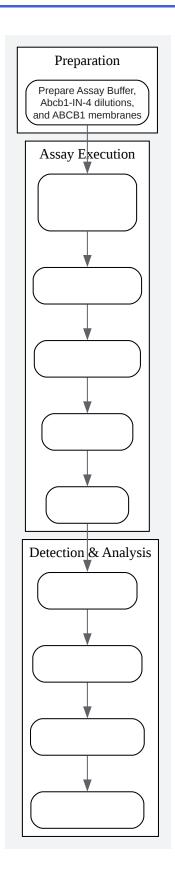
Below are diagrams illustrating the signaling pathway of ABCB1-mediated drug efflux and the experimental workflow for the enzyme inhibition assay.



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Caption: ABCB1-mediated drug efflux and its inhibition by **Abcb1-IN-4**.





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Caption: Experimental workflow for the ABCB1 ATPase inhibition assay.



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